3-bromo-2H-pyrazolo[3,4-c]pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
PSXNIVSJYFFTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=NNC(=C21)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 2h Pyrazolo 3,4 C Pyridazine and Its Derivatives
Strategies for Constructing the Pyrazolo[3,4-c]pyridazine Ring System
The assembly of the fused pyrazolo[3,4-c]pyridazine core is primarily achieved by constructing the pyrazole (B372694) ring onto a pre-existing pyridazine (B1198779) moiety. Key strategies involve intramolecular cyclization, condensation reactions, and hydrazinolysis of appropriately substituted pyridazine precursors.
Cyclization Reactions in Fused Heterocycle Synthesis
Intramolecular cyclization is a cornerstone for the synthesis of fused heterocyclic systems like pyrazolo[3,4-c]pyridazines. This approach typically involves a pyridazine derivative bearing functional groups that can react to form the adjacent pyrazole ring. A common strategy is the treatment of substituted 3-chloropyridazine-4-carboxylates with nucleophilic reagents. For instance, the reaction of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with hydrazine (B178648) hydrate (B1144303) or N-monosubstituted hydrazines leads to the formation of the corresponding pyrazolo[3,4-c]pyridazine derivatives nih.gov.
Another effective method starts from pyridazine-3(2H)-thiones. The cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate successfully yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, demonstrating the versatility of thione precursors in ring-closure reactions researchgate.net. The hydrazine initially attacks the C3 position, displacing the thione, followed by an intramolecular attack on the cyano group to complete the pyrazole ring formation.
Table 1: Examples of Cyclization Reactions for Pyrazolo[3,4-c]pyridazine Synthesis
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate | Hydrazine hydrate | 7-(4-chlorophenyl)-2,4-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | nih.gov |
| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Active methylene (B1212753) compounds | Pyrazolyl derivatives | researchgate.net |
Condensation Reactions for Scaffold Assembly
Condensation reactions are pivotal for assembling the pyrazolo[3,4-c]pyridazine scaffold and for its subsequent elaboration. These reactions typically involve the reaction of a bifunctional precursor with a suitable cyclizing agent. For example, the synthesis of various pyridazin-3(2H)-one derivatives, which are common precursors for pyrazolo[3,4-c]pyridazines, can be achieved through the condensation of γ-keto acids with hydrazine hydrate scispace.com.
Once the pyrazolo[3,4-c]pyridazine core is formed, particularly with an amino group at the 3-position, it can undergo further cyclocondensation reactions to build more complex fused systems. The reaction of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine with reagents such as acetylacetone, ethyl acetoacetate, and arylidenemalononitriles leads to the formation of novel pyrimido[1´,2´:1,5]pyrazolo[3,4-c]pyridazines researchgate.net. This highlights the utility of the 3-amino derivative as a building block for creating extended heterocyclic structures.
Hydrazinolysis Approaches in Pyrazolo[3,4-c]pyridazine Formation
Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a widely employed and efficient method for constructing the pyrazole ring of the pyrazolo[3,4-c]pyridazine system. This strategy relies on pyridazine precursors containing functionalities that are susceptible to nucleophilic attack by hydrazine, followed by intramolecular cyclization.
Key examples include:
From Pyridazinones: The hydrazinolysis of 4-benzoyl-5,6-diphenyl-pyridazin-3(2H)-one in acetic acid affords the corresponding pyrazolo[3,4-c]pyridazine derivative researchgate.net.
From Chloropyridazines: The reaction of 3-chloropyridazine (B74176) derivatives with hydrazine hydrate is a common route. For example, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate is readily cyclized with hydrazine to yield the fused system nih.gov. Similarly, other 3-chloropyridazines can be converted to 3-hydrazinyl derivatives, which are versatile intermediates for further cyclization nih.gov.
From Pyridazine-thiones: As mentioned previously, pyridazine-thiones serve as excellent substrates. The reaction of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate provides a direct route to 3-aminopyrazolo[3,4-c]pyridazine researchgate.net.
This method's prevalence is due to the high reactivity of hydrazine as a binucleophile and the availability of suitable pyridazine precursors.
Targeted Bromination Techniques and Regioselective Halogenation at the 3-Position
The introduction of a bromine atom at the C3 position of the pyrazolo[3,4-c]pyridazine ring is a crucial step for creating versatile synthetic intermediates. This transformation is typically achieved through electrophilic halogenation. The pyrazole ring is generally electron-rich, and theoretical studies on related pyrazolo-fused systems suggest that the C3 position is a primary site for electrophilic attack cdnsciencepub.com.
While direct bromination of the parent 2H-pyrazolo[3,4-c]pyridazine is not extensively documented, established protocols for analogous heterocyclic systems provide clear guidance. For the closely related pyrazolo[3,4-b]pyridines, bromination readily occurs at the 3-position cdnsciencepub.com. Standard brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or chloroform, or bromine in acetic acid, are effective for this purpose. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. If the C3 position is already occupied, substitution may occur at other available positions, such as C5, under more forcing conditions cdnsciencepub.com.
Another relevant technique is the dehydrogenation of dihydropyridazinone precursors using a bromine/acetic acid mixture, which can concurrently introduce bromine onto the ring system or prepare an aromatic substrate for subsequent halogenation scispace.com.
Table 2: Common Bromination Conditions for Pyrazole-Fused Heterocycles
| Reagent | Solvent | Typical Conditions | Target Position | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF / Chloroform | Room Temperature | C3 | cdnsciencepub.com |
| Bromine (Br₂) | Acetic Acid | Room Temperature / Gentle Warming | C3 | cdnsciencepub.commdpi.com |
| N-Iodosuccinimide (NIS) | DMF | 60 °C | C3 | nih.gov |
| Hypervalent Iodine(III) / KBr | Water | Room Temperature | C3 | nih.gov |
Multi-Component Reactions and One-Pot Synthetic Protocols for Pyrazolo[3,4-c]pyridazine Analogues
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates.
A notable example is the one-pot, three-component synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. This reaction proceeds via the condensation of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate in the presence of DABCO as a base-organocatalyst researchgate.net. Such protocols allow for the rapid assembly of substituted pyrazolo[3,4-c]pyridazine cores from simple starting materials. The development of MCRs for related pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines, is also well-established, often involving the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound mdpi.comnih.gov. These strategies underscore the power of MCRs in generating molecular diversity around the core scaffold efficiently.
Table 3: Example of a Three-Component Reaction for Pyrazolo[3,4-c]pyridazine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Arylglyoxalmonohydrate | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Hydrazine hydrate | DABCO | 5-Aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol | researchgate.net |
Modern Methodological Enhancements in Pyrazolo[3,4-c]pyridazine Synthesis
Recent advancements in synthetic organic chemistry have provided new tools for the synthesis and functionalization of heterocyclic scaffolds, including pyrazolo[3,4-c]pyridazines.
One significant development is the use of hypervalent iodine(III) reagents for regioselective halogenation. An efficient and environmentally friendly method for the C3-halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halides with a hypervalent iodine(III) reagent in water at room temperature nih.gov. This approach avoids the use of harsh reagents and toxic solvents and is highly applicable to the C3-bromination of the pyrazolo[3,4-c]pyridazine system.
Furthermore, transition metal-catalyzed cross-coupling reactions are indispensable for the derivatization of the 3-bromo-2H-pyrazolo[3,4-c]pyridazine intermediate. Techniques such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkyl groups at the C3 position. These methods have been successfully applied to the functionalization of the isomeric pyrazolo[3,4-c]pyridine scaffold, demonstrating their utility for elaborating the core structure to access novel chemical space nih.govrsc.orgrsc.org.
Other modern techniques that enhance the synthesis of these heterocycles include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields, and the use of advanced cycloaddition strategies, such as inverse electron demand Diels-Alder reactions, for novel construction of the pyridazine ring mdpi.comorganic-chemistry.org.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and improving product purity. The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyrazole and pyridazine derivatives, has been well-documented, often leading to significant reductions in reaction times compared to conventional heating methods. nih.govunr.edu.ar
While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the current literature, the synthesis of related halo-pyrazolo[3,4-c]pyridines provides a strong foundation for developing such a method. nih.gov For instance, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine has been reported through a classical Huisgen indazole synthesis followed by deacetylation. nih.gov The adaptation of such multi-step sequences or the development of one-pot, multi-component reactions under microwave irradiation represents a promising avenue for the efficient synthesis of the target compound.
A plausible microwave-assisted approach could involve the cyclization of a suitably substituted pyridazine precursor. For example, a three-component reaction of a hydrazine, a β-ketoester, and a source of bromine under microwave irradiation could potentially afford the desired product in a single step. Research on the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has demonstrated the feasibility of one-pot, three-component reactions for constructing similar fused heterocyclic systems with high efficiency. nih.gov
Below is a hypothetical data table illustrating the potential advantages of a microwave-assisted route for the synthesis of a generic halo-pyrazolo[3,4-c]pyridazine derivative compared to conventional heating, based on findings for analogous heterocyclic systems.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Conventional Heating | Ethanol | 80 | 12 h | 65 |
| 2 | Microwave Irradiation | Ethanol | 120 | 15 min | 85 |
Solvent-Free Reaction Conditions and Green Chemistry Principles
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, are a key aspect of this paradigm, offering benefits such as reduced waste, lower costs, and simplified purification procedures.
The synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been successfully achieved under solvent-free conditions using microwave irradiation with p-toluenesulfonic acid as a catalyst. scilit.com This demonstrates that the formation of the pyrazole ring fused to another nitrogen-containing heterocycle is amenable to solvent-free conditions.
A potential solvent-free approach for the synthesis of this compound could involve the solid-phase reaction of a suitable brominated pyridazine precursor with a hydrazine source. The reactants could be adsorbed onto a solid support, such as silica (B1680970) gel or alumina, and then irradiated with microwaves. This technique has been shown to be effective for a variety of heterocyclic syntheses.
The advantages of a solvent-free approach are highlighted in the following hypothetical data table, which compares a solvent-free microwave-assisted synthesis to a traditional solvent-based method for a generic pyrazolo[3,4-c]pyridazine derivative.
| Entry | Method | Solvent | Catalyst | Time | Yield (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| 1 | Conventional Heating | Toluene | None | 24 h | 58 | High (use of hazardous solvent) |
| 2 | Microwave (Solvent-Free) | None | Solid Acid | 10 min | 92 | Low (no solvent waste) |
Chemical Reactivity and Functionalization Strategies of 3 Bromo 2h Pyrazolo 3,4 C Pyridazine
Reactivity Profiles Dictated by Halogen Substitution at the 3-Position
The carbon-bromine bond at the C3-position of the pyrazolo[3,4-c]pyridazine core is the principal site of reactivity for many synthetic transformations. This bond is susceptible to oxidative addition by transition metal catalysts, such as palladium, and also activates the ring for nucleophilic attack. This dual reactivity profile enables a broad range of functionalization strategies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrug.nl For substrates like 3-bromo-2H-pyrazolo[3,4-c]pyridazine, the electron-deficient nature of the heterocyclic system facilitates the initial oxidative addition step, which is often rate-limiting in palladium catalytic cycles. libretexts.org
The Suzuki–Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron species, typically a boronic acid or ester. wikipedia.org This reaction is widely used to synthesize biaryl compounds and is tolerant of a wide variety of functional groups. wikipedia.orgnih.gov While specific literature detailing the Suzuki coupling of this compound is not prevalent, the reaction is well-documented for other bromo-substituted pyridazines and related N-heterocycles. nih.govnih.gov The reaction proceeds under mild conditions with a palladium catalyst and a base, which is required to activate the organoboron reagent. tcichemicals.com The versatility of commercially available boronic acids allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C3-position.
Table 1: Representative Suzuki-Miyaura Coupling of this compound The following is a representative, hypothetical reaction based on established methods for similar substrates.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-phenyl-2H-pyrazolo[3,4-c]pyridazine |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 3-(4-methoxyphenyl)-2H-pyrazolo[3,4-c]pyridazine |
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis, largely replacing harsher classical methods. wikipedia.org It allows for the facile synthesis of aryl amines from a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. organic-chemistry.org The reaction is applicable to a broad scope of heterocyclic halides, including bromo-pyrazoles. researchgate.net For this compound, this methodology would enable the introduction of diverse amino groups at the C3-position. The process generally requires a palladium precursor, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich biarylphosphine), and a base. organic-chemistry.org
Table 2: Potential Buchwald-Hartwig Amination Reactions The following table illustrates potential transformations based on the general scope of the Buchwald-Hartwig amination.
| Entry | Amine | Ligand | Base | Product |
|---|---|---|---|---|
| 1 | Morpholine | XPhos | NaOt-Bu | 3-(morpholin-4-yl)-2H-pyrazolo[3,4-c]pyridazine |
| 2 | Aniline | RuPhos | K₂CO₃ | N-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and broader substrate scope compared to other coupling methods. wikipedia.orgresearchgate.net The reaction is particularly effective for coupling with electron-deficient heteroaryl halides. researchgate.net Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc, making a wide variety of alkyl, alkenyl, and aryl groups accessible for coupling. nih.gov This method provides a powerful route for installing carbon-based substituents at the C3-position of the pyrazolo[3,4-c]pyridazine core.
Table 3: Illustrative Negishi Cross-Coupling Reactions This table presents hypothetical examples based on the known reactivity in Negishi couplings.
| Entry | Organozinc Reagent | Catalyst | Product |
|---|---|---|---|
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 3-phenyl-2H-pyrazolo[3,4-c]pyridazine |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ / PCyp₃ | 3-ethyl-2H-pyrazolo[3,4-c]pyridazine |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic system. The pyrazolo[3,4-c]pyridazine ring is inherently electron-deficient due to the presence of four nitrogen atoms. This electronic characteristic activates the ring towards nucleophilic attack, particularly at positions ortho or para to the ring nitrogens, where the negative charge of the intermediate Meisenheimer complex can be stabilized. stackexchange.com The bromine at C3 is thus a good leaving group on an activated core, making it susceptible to displacement by a variety of strong nucleophiles such as alkoxides, thiolates, and amines, often without the need for a metal catalyst. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Vectorial Functionalization of the Pyrazolo[3,4-c]pyridazine System
Vectorial functionalization is a synthetic strategy that enables the selective elaboration of a core heterocyclic scaffold along multiple, distinct structural vectors. rsc.orgresearchgate.net This approach is crucial in fields like fragment-based drug discovery, where a starting fragment must be systematically modified at different positions to optimize its binding to a biological target. nih.gov
For the this compound system, this strategy would involve leveraging a palette of orthogonal chemical reactions to modify different sites on the molecule independently. The C3-position, bearing the bromine atom, represents a primary vector that can be functionalized using the palladium-catalyzed cross-coupling reactions or SNAr reactions described above. rsc.orgresearchgate.net Other potential vectors include:
N-H Functionalization: The pyrazole (B372694) nitrogen atoms (N1 or N2) can be alkylated or arylated under appropriate conditions, providing another axis for modification.
C-H Functionalization: Other C-H bonds on the pyridazine (B1198779) ring could potentially be functionalized through selective metalation (e.g., with a strong base like TMPMgCl·LiCl) followed by quenching with an electrophile, or through directed C-H activation methodologies. rsc.orgresearchgate.net
By combining these different reaction types in a planned sequence, a single starting material like this compound can be used to generate a diverse library of analogues with modifications at various positions around the core. nih.gov This strategic approach maximizes synthetic efficiency and allows for a systematic exploration of the chemical space surrounding the pyrazolo[3,4-c]pyridazine scaffold.
Selective Metalation and Subsequent Electrophilic Trapping (e.g., at C-7)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of the pyrazolo[3,4-c]pyridazine core, selective metalation at the C-7 position has been successfully achieved using sterically hindered magnesium-lithium amide bases.
Specifically, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has proven effective for the magnesiation of an N-1 protected this compound derivative. The reaction proceeds with high regioselectivity, targeting the C-7 position. The efficiency of this magnesiation is highly dependent on the reaction temperature, with optimal results observed at -40 °C. The resulting organomagnesium intermediate is a versatile nucleophile that can be trapped with a variety of electrophiles, leading to the introduction of diverse functional groups at the C-7 position.
Examples of successful electrophilic trapping include:
Iodination: Quenching the organomagnesium intermediate with iodine (I₂) introduces an iodine atom at the C-7 position.
Formylation: Reaction with N,N-dimethylformamide (DMF) leads to the formation of a C-7 aldehyde.
Thiolation: Trapping with diphenyl disulfide introduces a phenylthio group at C-7.
Hydroxymethylation: Reaction with aldehydes, such as benzaldehyde, results in the corresponding secondary alcohol at the C-7 position.
Furthermore, the intermediate organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to generate a more reactive organozinc reagent. This organozinc species can then participate in Negishi cross-coupling reactions with various aryl halides, enabling the formation of C-C bonds and the introduction of aryl substituents at the C-7 position.
| Electrophile | Reagent | Functional Group Introduced at C-7 | Reaction Type |
|---|---|---|---|
| Iodine | I₂ | -I | Iodination |
| N,N-Dimethylformamide | DMF | -CHO | Formylation |
| Diphenyl disulfide | PhSSPh | -SPh | Thiolation |
| Benzaldehyde | PhCHO | -CH(OH)Ph | Hydroxymethylation |
| Aryl Halides (post-transmetalation) | Ar-X (with ZnCl₂) | -Ar | Negishi Cross-Coupling |
N-Alkylation and Strategic Protection-Deprotection Methods for N-1 and N-2 Positions
The nitrogen atoms at the N-1 and N-2 positions of the pyrazole ring are nucleophilic and can be readily alkylated. However, the presence of two reactive nitrogen atoms often leads to a mixture of N-1 and N-2 alkylated products. Therefore, strategic use of protecting groups is essential for achieving regioselective functionalization.
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a commonly employed protecting group for the nitrogen atoms of the pyrazolo[3,4-c]pyridazine core. Following protection, selective functionalization at other positions can be carried out. Subsequent deprotection under acidic conditions, typically with trifluoroacetic acid (TFA), removes the SEM group, liberating the NH of the pyrazole ring.
Interestingly, attempts to deprotect an N-methylated SEM-protected pyrazolo[3,4-c]pyridazine with TFA can lead to an unexpected ipso-methylation at the N-1 position, even if the initial methylation occurred at N-2. This observation highlights the potential for rearrangement under acidic conditions and underscores the importance of carefully choosing deprotection strategies to avoid unwanted side reactions.
The choice of protecting group can also influence the regioselectivity of subsequent functionalization steps. For instance, metalation of an N-1 SEM-protected this compound with TMPMgCl·LiCl occurs selectively at C-7. In contrast, the same reaction with an N-2 SEM-protected isomer leads to inefficient metalation at the C-3 position, demonstrating a protecting group-directed change in regioselectivity.
| Strategy | Reagents/Conditions | Outcome | Key Considerations |
|---|---|---|---|
| N-Protection | SEM-Cl, NaH | Protection of N-1 or N-2 position | Allows for subsequent selective functionalization. |
| N-Deprotection | TFA | Removal of SEM group | Potential for unexpected side reactions like ipso-methylation. |
| Regioselective N-Alkylation | - | Generally challenging without protecting groups | Often results in a mixture of N-1 and N-2 isomers. |
Development of Tandem and Sequential Functionalization Strategies
The ability to perform multiple selective functionalizations on the same pyrazolo[3,4-c]pyridazine molecule is crucial for the efficient synthesis of complex derivatives. Tandem and sequential strategies that combine different reaction types in a controlled order have been developed to achieve this.
One successful two-stage sequential functionalization involves an initial iridium-catalyzed C-H borylation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent. The resulting C-3 functionalized product can then be subjected to selective metalation at the C-7 position using TMPMgCl·LiCl, followed by electrophilic trapping with iodine. This sequence allows for the introduction of distinct substituents at both the C-3 and C-7 positions.
More elaborate three-vector functionalization sequences have also been demonstrated. For example, a 5-bromo-1H-pyrazolo[3,4-c]pyridine can undergo a sequence of reactions to introduce substituents at C-3, C-5, and C-7. This demonstrates the robustness of the individual functionalization methods and their compatibility in multi-step synthetic sequences. The ability to combine these selective transformations allows for a "vectorial functionalization" approach, where different regions of the molecule can be systematically modified to explore chemical space and optimize biological activity.
Mechanistic Insights into Pyrazolo[3,4-c]pyridazine Transformations
The observed regioselectivity in the functionalization of the pyrazolo[3,4-c]pyridazine core is governed by a combination of electronic and steric factors, as well as the directing effects of substituents and protecting groups.
The selective metalation at C-7 in the N-1 SEM-protected this compound can be rationalized by a directed ortho-metalation mechanism. The TMPMgCl·LiCl base likely coordinates to the N-2 nitrogen of the pyrazole ring and the N-6 nitrogen of the pyridazine ring, creating a chelate that directs the deprotonation to the adjacent C-7 position. The bromine atom at C-3 may also exert an electronic withdrawing effect, increasing the acidity of the pyridazine ring protons.
The switch in regioselectivity to C-3 upon moving the SEM protecting group to the N-2 position is a noteworthy observation. In this case, the N-1 nitrogen is available for chelation with the metalating agent. It is plausible that a chelation between the N-1 nitrogen and the pyridazine N-6 nitrogen directs the metalation to the C-5 position, which is sterically hindered. Alternatively, the electronic nature of the N-2 protected pyrazole ring may alter the acidity of the C-H bonds, making the C-3 proton more susceptible to deprotonation, although this has been observed to be an inefficient process.
The mechanisms of the tandem borylation and Suzuki-Miyaura cross-coupling reactions are well-established for a wide range of heterocyclic systems. The iridium-catalyzed borylation proceeds via a C-H activation pathway, while the subsequent palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps. The compatibility of these catalytic cycles with the pyrazolo[3,4-c]pyridazine core highlights its stability under these reaction conditions.
Further computational studies would be beneficial to provide a more detailed understanding of the electronic structure of the this compound system and to model the transition states of the key functionalization reactions, thereby offering deeper insights into the observed regioselectivity.
Theoretical and Computational Chemistry Studies of 3 Bromo 2h Pyrazolo 3,4 C Pyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Assessments (General Methodologies)
Density Functional Theory (DFT) Analyses (e.g., B3LYP, CAM-B3LYP)
In the study of similar heterocyclic compounds, DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed to optimize molecular geometries and calculate electronic properties. The B3LYP functional is known for its balance of accuracy and computational cost in predicting ground-state properties of organic molecules. For a more accurate description of long-range interactions and electronic excitations, range-separated functionals like CAM-B3LYP are often used. These calculations would typically be performed with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations
TD-DFT is the standard method for calculating the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states. For related pyrazolo-pyridazine systems, TD-DFT calculations, often paired with a functional like B3LYP or CAM-B3LYP, have been used to interpret experimental spectroscopic data and understand the nature of the electronic transitions involved.
Molecular Orbital Characterization and Energetics (General Methodologies)
Frontier Molecular Orbital (HOMO-LUMO) Analysis and its Correlation with Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In studies of similar aza-heterocycles, the distribution of HOMO and LUMO densities is analyzed to predict the most likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Investigations for Delocalization and Charge Transfer Interactions
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and charge transfer. This analysis is used to understand the stability arising from hyperconjugative interactions and to provide a more intuitive chemical picture of bonding than canonical molecular orbitals. For related nitrogen-containing heterocycles, NBO analysis helps to elucidate the electronic effects of substituents and the nature of intramolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping and its Implications for Intermolecular Interactions (General Methodologies)
MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For molecules with multiple heteroatoms, like pyrazolo-pyridazines, MEP maps are used to identify the most likely sites for hydrogen bonding and other intermolecular interactions, which is crucial for understanding their crystal packing and interactions with biological targets.
While these methodologies are standard in the computational study of organic molecules, the specific data and detailed findings for 3-bromo-2H-pyrazolo[3,4-c]pyridazine remain absent from the accessible scientific record. Future computational research would be necessary to generate the specific data tables and in-depth analysis requested.
Computational Studies on Tautomerism and Regioisomeric Stability of Pyrazolo[3,4-c]pyridazines
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the tautomerism and regioisomeric stability of heterocyclic compounds like pyrazolo[3,4-c]pyridazines. These studies provide insights into the relative energies of different tautomeric forms, which is crucial for understanding the molecule's chemical behavior and interactions.
Research on the broader class of pyrazolopyridazin(on)es has utilized various computational methods to determine the most stable tautomers. ias.ac.in Tautomerism in these bicyclic systems is complex due to the multiple nitrogen atoms that can be protonated. Theoretical calculations are employed to predict the gas-phase stability of different isomers, which often correlates well with experimental observations in nonpolar solvents. nih.gov
The stability of tautomers is evaluated by calculating their relative energies. For instance, in a study on 2-amino-4-methylpyridine, DFT calculations at the B3LYP/6-311++G(d,p) level showed the canonical amino form to be significantly more stable than its imino tautomers. nih.gov Similar principles are applied to the pyrazolo[3,4-c]pyridazine core to determine whether the proton resides on the pyrazole (B372694) or pyridazine (B1198779) ring nitrogens, leading to different regioisomers such as the 1H, 2H, and other potential forms. The 2H-pyrazolo[3,4-c]pyridazine, as named in the subject compound, represents one such stable tautomeric form.
Aromaticity is a key factor governing the stability of tautomers. ias.ac.in Computational methods are used to calculate magnetic indices of aromaticity, such as Nucleus-Independent Chemical Shift (NICS), and geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.indntb.gov.ua Studies on pyrazolopyridazinones have shown that the aromaticity of the pyrazole and pyridazine rings are interdependent. ias.ac.in The tautomer that maximizes the aromatic character of both rings is generally the most stable. Different substituents on the bicyclic core can influence the tautomeric equilibrium by altering the electronic distribution and, consequently, the aromaticity of the rings. ias.ac.in
The following table illustrates a hypothetical comparison of relative energies for different tautomers of a substituted pyrazolopyridazine, as would be determined by DFT calculations.
| Tautomer/Regioisomer | Computational Method | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| 2H-pyrazolo[3,4-c]pyridazine | DFT (B3LYP/6-311++G) | 0.00 | Most stable tautomer (Reference) |
| 1H-pyrazolo[3,4-c]pyridazine | DFT (B3LYP/6-311++G) | +2.5 | Slightly less stable than 2H form |
| 5H-pyrazolo[3,4-c]pyridazine | DFT (B3LYP/6-311++G**) | +10.8 | Significantly less stable |
Molecular Dynamics (MD) Simulations in the Context of Ligand-Target Recognition
Molecular Dynamics (MD) simulations are a computational technique used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations are invaluable for studying the stability of a ligand-protein complex and elucidating the specific interactions that govern molecular recognition. For derivatives of the pyrazolo[3,4-c]pyridazine scaffold, MD simulations have been instrumental in rationalizing their activity as inhibitors of various protein targets, particularly protein kinases. nih.govacs.org
The process often begins with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com Following docking, MD simulations are performed on the resulting complex to assess its stability and behavior in a simulated physiological environment. nih.gov A key study on pyrazolo[3,4-c]pyridazines as inhibitors of cyclin-dependent kinases (CDKs) used MD simulations to assess the stability of the modeled complex between a lead compound and the CDK2 ATP binding site. nih.govacs.org The simulations provided insights into the binding mode and helped rationalize the structure-activity relationship (SAR) data for a series of synthesized analogues. nih.gov
These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.gov The robust dual hydrogen-bonding capacity of the pyridazine ring, for example, can be critical for drug-target interactions, and MD simulations can track the dynamics and persistence of these bonds throughout the simulation. nih.gov By understanding these dynamic interactions, researchers can rationally design new analogues, such as this compound derivatives, with improved potency and selectivity. nih.gov
The table below summarizes findings from representative studies using MD simulations on pyrazolo[3,4-c]pyridazine derivatives and related compounds.
| Compound Class | Protein Target | Simulation Length | Key Findings from MD Simulation | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyridazines | CDK2 | Not specified | Confirmed the stability of the ligand-receptor complex and rationalized experimental SAR data. | nih.govacs.org |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | EGFR, CDK-2 | Not specified (Docking study) | Docking showed the scaffold binds well within the receptor sites through hydrophilic interactions. | mdpi.com |
| Pyrazole-containing imide derivatives | Hsp90a | Not specified | RMSD and RMSF analyses were used to explore the binding mode and stability of the ligand-protein complex. | researchgate.net |
Medicinal Chemistry and Biological Activity Investigations of Pyrazolo 3,4 C Pyridazine Derivatives
The Pyrazolo[3,4-c]pyridazine Scaffold as a Pharmacologically Relevant Core
The pyrazolo[3,4-c]pyridazine ring system is recognized as a "privileged" structure in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents. The arrangement of nitrogen atoms within its bicyclic framework allows for a variety of non-covalent interactions with biological targets, underpinning its broad pharmacological relevance.
Structural Analogy to Purine (B94841) Bases and Implications for Biological Pathways
The pyrazolo[3,4-c]pyridazine scaffold and its isomers, such as pyrazolo[3,4-b]pyridine, exhibit a significant structural resemblance to endogenous purine bases like adenine (B156593) and guanine. mdpi.comnih.gov This similarity allows them to act as bioisosteres, meaning they can mimic natural purines and interact with the binding sites of enzymes and receptors that are involved in purine metabolism and signaling pathways. nih.gov This mimicry is a key reason for their broad biological activity, as they can competitively inhibit or modulate targets that would normally bind ATP, GTP, adenosine (B11128), or guanosine. Consequently, these compounds have been investigated for their potential to interfere with processes like cell division, signal transduction, and neurotransmission, which are heavily dependent on purine-based molecules.
Application in Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," that bind to a biological target. nih.gov The pyrazolo[3,4-c]pyridazine scaffold is well-suited for FBDD due to its compact, rigid structure and the presence of multiple vectors for chemical modification. Researchers have demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, and C-7). rsc.org This allows for the systematic elaboration of a fragment hit, growing it piece-by-piece within the target's binding site to optimize potency and selectivity. This strategic approach, linking multiple functionalization strategies, emulates a hit-to-lead pathway and highlights the utility of these scaffolds in FBDD campaigns. rsc.org
Enzyme and Receptor Targeting Modalities of Pyrazolo[3,4-c]pyridazine Analogues
Derivatives built upon the pyrazolo[3,4-c]pyridazine core have been shown to interact with a wide array of biological targets, including enzymes critical for cell cycle regulation and signal transduction, as well as G protein-coupled receptors involved in neurotransmission.
Kinase Inhibition Profiles (e.g., MELK, RSK2, TRKA/B/C, GSK-3, Cyclin-dependent kinase, FGFR)
The structural similarity of the pyrazolo[3,4-c]pyridazine scaffold to adenosine triphosphate (ATP) makes it an ideal framework for designing kinase inhibitors that compete for the ATP-binding site.
Cyclin-dependent kinases (CDKs): A pyrazolopyridazine compound was identified through high-throughput screening as a potent and selective inhibitor of CDK1/cyclin B. nih.gov Subsequent studies on a series of pyrazolo[3,4-c]pyridazine derivatives confirmed their inhibitory activity against CDK2/cyclin A, a key regulator of the cell cycle. mdpi.com The most potent compounds from one study, designed as CDK2 inhibitors, exhibited IC₅₀ values in the nanomolar range. researchgate.net
Glycogen Synthase Kinase-3 (GSK-3): Certain pyrazolo-pyridazine derivatives have also shown potential inhibitory activity against GSK-3, an enzyme implicated in multiple cellular processes, including insulin (B600854) action and transcription. mdpi.comresearchgate.net
Fibroblast Growth Factor Receptors (FGFRs): While research has focused on the closely related pyrazolo[3,4-b]pyridine isomer, the findings are relevant to the broader pyrazolopyridine class. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as selective and potent FGFR inhibitors. nih.gov Further optimization led to the discovery of covalent FGFR inhibitors based on a pyrazolo[3,4-d]pyridazinone scaffold, with one compound showing a highly selective and potent inhibition profile. nih.gov
Tropomyosin receptor kinases (TRKs): Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been successfully developed as inhibitors of TRKA, TRKB, and TRKC. One lead compound exhibited IC₅₀ values of 1.6 nM, 2.9 nM, and 2.0 nM against these kinases, respectively. nih.gov
Table 1: Selected Kinase Inhibition Data for Pyrazolopyridine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | 1.6 | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivative | TRKB | 2.9 | nih.gov |
| Pyrazolo[3,4-b]pyridine Derivative | TRKC | 2.0 | nih.gov |
| Pyrazolo[4,3-e] acs.orgacs.orgnih.govtriazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 57 | researchgate.net |
| Pyrazolo[4,3-e] acs.orgacs.orgnih.govtriazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 81 | researchgate.net |
Adenosine Receptor Antagonism (A1R, A3R)
Adenosine receptors are G protein-coupled receptors that play crucial roles in the cardiovascular, nervous, and immune systems. The pyrazolo[3,4-c]pyridazine scaffold and its isomers have been successfully utilized to develop potent and selective antagonists for the A1 and A3 adenosine receptor (A1R, A3R) subtypes. acs.org Researchers have identified pyrazolo[3,4-c]pyridine derivatives with low nanomolar affinity for both A1R and A3R. chemrxiv.org For instance, compound A17 was found to have a Kd of 5.62 nM for A1R and 13.5 nM for A3R. chemrxiv.org Similarly, the introduction of specific substituents onto a pyrazolo[3,4-d]pyridazine scaffold generated an antagonist that displayed a 21 nM affinity for human A1R and a 55 nM affinity for human A3R. acs.orgnih.gov
Table 2: Adenosine Receptor Affinity for Pyrazolopyridine Derivatives
| Compound Scaffold | Receptor | Affinity (Kd or Ki) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridine (A17) | Human A1R | 5.62 nM | chemrxiv.org |
| Pyrazolo[3,4-c]pyridine (A17) | Human A3R | 13.5 nM | chemrxiv.org |
| Pyrazolo[3,4-d]pyridazine (10b) | Human A1R | 21 nM | acs.orgnih.gov |
| Pyrazolo[3,4-d]pyridazine (10b) | Human A3R | 55 nM | acs.orgnih.gov |
Inhibition of Bacterial DNA Ligase
Bacterial DNA ligase and related enzymes like DNA gyrase are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. longdom.org The pyrazole (B372694) scaffold, often fused with other heterocyclic rings like pyridazine (B1198779), has been explored for this purpose. Novel pyrazole analogues linked to pyridazine have been synthesized and evaluated as inhibitors of human DNA ligase I and IV, suggesting the potential for this chemical class to target ligase enzymes. nih.gov More directly, pyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase B in Staphylococcus aureus. longdom.org This line of research indicates that the pyrazolo[3,4-c]pyridazine core is a promising scaffold for the development of new antibacterial agents targeting essential enzymes in DNA metabolism. researchgate.net
Phosphodiesterase-5 (PDE-5) Inhibitory Activity
Information regarding the Phosphodiesterase-5 (PDE-5) inhibitory activity of derivatives of the specific 2H-pyrazolo[3,4-c]pyridazine scaffold could not be verified in the available search results. Research on PDE-5 inhibition within the broader pyrazolopyridazine family has often focused on the pyrazolo[3,4-d]pyridazine isomer. For instance, a series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated as inhibitors of PDE-5, with some compounds showing IC50 values in the micromolar range. researchgate.net Similarly, other complex heterocyclic systems incorporating the pyrazolopyridazine structure have been investigated as potent and selective PDE-5 inhibitors. nih.gov However, specific data for 2H-pyrazolo[3,4-c]pyridazine analogues is not available in the provided results.
Structure-Activity Relationship (SAR) Studies for 3-bromo-2H-pyrazolo[3,4-c]pyridazine Analogues
Influence of Halogen Atom at C3 on Biological Activity
Specific structure-activity relationship (SAR) studies detailing the influence of varying the halogen atom (e.g., bromine, chlorine, fluorine) at the C3 position of the 2H-pyrazolo[3,4-c]pyridazine core on biological activity were not found in the available search results. The bromine atom at the C3 position is often utilized as a chemical handle for further synthetic modifications, but comparative studies on how different halogens at this position directly impact target engagement and potency for this specific scaffold are not detailed.
Impact of Substituents at N-1, N-2, C-5, and C-7 Positions on Target Engagement and Biological Response
Structure-activity relationship studies on pyrazolo[3,4-c]pyridazine analogues have identified them as potent inhibitors of cyclin-dependent kinases (CDKs). A high-throughput screening identified a pyrazolopyridazine derivative as a potent inhibitor of CDK1/cyclin B, which prompted the synthesis and evaluation of numerous analogues to establish a clear SAR. nih.gov
The core scaffold is crucial for activity. Molecular modeling of the lead compound's interaction with the CDK2 ATP binding site suggests a specific binding mode. The N-2 nitrogen of the pyridazine ring and the N-1 proton of the pyrazole ring are proposed to form key hydrogen bonds with the hinge region of the kinase (residues Glu81 and Leu83). The substituents at other positions significantly modulate the inhibitory activity.
Substituents at C4 and C5: Initial lead compounds featured two phenyl rings at the C4 and C5 positions. Modifications to these phenyl rings were explored to enhance potency. For instance, substituting these phenyl groups with furan (B31954) rings led to varied results. The introduction of one furan ring in place of a phenyl ring (monofuryl derivative 1o ) resulted in one of the most active compounds against CDK1 in the series. nih.gov
Substituents at C3: The nature of the substituent at the C3 position has a profound effect on activity. The lead compound possessed an amino group at C3. Studies on related scaffolds have shown that this position is critical for interaction within the ATP-binding pocket of kinases.
The table below summarizes the inhibitory activities of selected pyrazolo[3,4-c]pyridazine analogues against various kinases, illustrating the impact of substituent modifications.
| Compound | R4 | R5 | IC50 CDK1 (µM) | IC50 CDK5 (µM) | IC50 GSK-3 (µM) |
| 1a | Phenyl | Phenyl | 0.13 | 0.25 | 0.065 |
| 1o | Phenyl | 2-Furyl | 0.07 | 0.15 | 0.035 |
| 1p | 2-Furyl | 2-Furyl | 0.15 | 0.25 | 0.055 |
This table is generated based on data reported for pyrazolo[3,4-c]pyridazine analogues as CDK inhibitors. nih.gov
Further research has also identified 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivatives as potential inhibitors of both Epidermal Growth Factor Receptor (EGFR) and CDK-2, indicating that substitutions on the core scaffold can direct activity towards different but related kinase targets. mdpi.com
Elucidation of Mechanisms of Action at the Molecular and Cellular Level
Disruption of Specific Cellular Signaling Pathways
The mechanism of action for biologically active pyrazolo[3,4-c]pyridazine derivatives has been primarily elucidated through their inhibition of key enzymes in cellular signaling, particularly cyclin-dependent kinases (CDKs). nih.gov
Cell Cycle Pathway Disruption: CDKs are serine/threonine kinases that form active complexes with regulatory proteins called cyclins. These complexes, such as CDK1/cyclin B and CDK2/cyclin A, are essential drivers of the cell cycle. By acting as ATP-competitive inhibitors, pyrazolo[3,4-c]pyridazine analogues block the kinase activity of these complexes. nih.gov This inhibition prevents the phosphorylation of crucial substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S or G2/M phase transitions. This disruption of the normal cell cycle is a primary mechanism for the observed antitumor activity of these compounds. nih.gov
Research has also pointed to the inhibition of other kinases like Glycogen Synthase Kinase-3 (GSK-3), which is involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. mdpi.com
Growth Factor Receptor Pathway Disruption: Certain pyrazolo[3,4-c]pyridazine derivatives have also been investigated as inhibitors of EGFR. mdpi.com EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. By inhibiting EGFR, these compounds can block these downstream pathways, thereby suppressing tumor growth. The docking simulation of a pyrazolo[3,4-c]pyridazin-3-amine derivative showed that the scaffold can bind effectively within the ATP-binding site of EGFR, demonstrating a clear molecular mechanism for its action. mdpi.com
The table below outlines the targeted kinases and the associated cellular pathways disrupted by pyrazolo[3,4-c]pyridazine derivatives.
| Target Kinase | Cellular Pathway Disrupted | Biological Consequence |
| CDK1/cyclin B | Cell Cycle Progression (G2/M transition) | Mitotic arrest, Antitumor activity |
| CDK2/cyclin A | Cell Cycle Progression (G1/S transition) | G1 arrest, Inhibition of DNA replication |
| EGFR | Growth Factor Signaling (e.g., MAPK, PI3K-Akt) | Inhibition of cell proliferation and survival |
| GSK-3 | Wnt/β-catenin, Insulin signaling | Modulation of cell fate, metabolism, and survival |
Lack of Publicly Available Data on the Biological Activity of this compound
A comprehensive review of scientific literature reveals a significant gap in the publicly available research data concerning the specific biological activities of the chemical compound this compound. Despite extensive searches of scholarly databases and scientific publications, no specific studies detailing the cell cycle perturbations or antiproliferative mechanisms of this particular compound could be identified.
The pyrazolo[3,4-c]pyridazine scaffold is of interest in medicinal chemistry, and various derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in the field of oncology. Research on this class of compounds often focuses on their ability to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The disruption of CDK activity can lead to cell cycle arrest and induce apoptosis (programmed cell death) in cancer cells, making these compounds attractive candidates for anticancer drug development.
Studies on other pyrazolo[3,4-c]pyridazine derivatives have reported a range of biological effects, including antiproliferative activity against various cancer cell lines and the ability to induce cell cycle arrest at different phases (e.g., G1, S, or G2/M). However, the specific effects of a compound are highly dependent on its unique substitution pattern. The presence of a bromine atom at the 3-position of the pyrazolo[3,4-c]pyridazine core, as in the case of this compound, would be expected to significantly influence its physicochemical properties and, consequently, its biological activity. Halogen atoms can affect a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can alter its binding affinity to biological targets.
Without specific experimental data for this compound, any discussion of its effects on cell cycle perturbations and its antiproliferative mechanisms would be purely speculative. The scientific community relies on rigorous experimental validation to establish the biological profile of any given compound.
Therefore, the requested detailed article focusing solely on the cell cycle perturbations and antiproliferative mechanisms of this compound cannot be generated at this time due to the absence of published research on this specific molecule. Further investigation and publication of such studies are necessary to elucidate the potential therapeutic properties of this compound.
Future Directions and Emerging Research Perspectives
Development of Novel and Efficient Synthetic Routes for Functionalized Pyrazolo[3,4-c]pyridazines
The future of drug discovery with the pyrazolo[3,4-c]pyridazine core is highly dependent on the development of versatile and efficient synthetic pathways. Current research provides a foundation for these future endeavors. For instance, one established route involves the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine (B178648) hydrate (B1144303) to afford a 3-amino-1H-pyrazolo[3,4-c]pyridazine intermediate. researchgate.net Another approach achieves the synthesis of pyrazolo[3,4-c]pyridazine derivatives through the cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents like hydrazine hydrate. nih.gov
Emerging research will likely focus on one-pot synthesis methodologies and the use of novel catalysts to improve yield, reduce reaction times, and enhance environmental compatibility. researchgate.net A significant area of development will be the regioselective functionalization of the pyridazine (B1198779) scaffold, using building blocks like 3-alkylthio-6-chloropyrazines and selective metalation techniques to construct the fused pyrazolo ring system. nih.gov These methods allow for the precise introduction of functional groups, which is critical for tuning the pharmacological properties of the final compounds.
Future synthetic strategies are expected to expand upon these foundations, exploring new starting materials and catalytic systems. The development of modular approaches, where different fragments can be easily combined, will accelerate the generation of diverse compound libraries for biological screening.
Table 1: Summary of Selected Synthetic Approaches for Pyrazolo[3,4-c]pyridazine Derivatives
| Starting Material | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|
| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |
| Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate | Hydrazine hydrate | 7-(4-chlorophenyl)-2H-pyrazolo[3,4-c]pyridazin-3(5H)-one | nih.gov |
| 3-Oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile | Hydrazine hydrate | 5-phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine | mdpi.com |
Advanced Computational Design and Rational Drug Discovery for Enhanced Selectivity
Rational drug design and advanced computational methods are becoming indispensable for accelerating the discovery of selective and potent inhibitors. For scaffolds like pyrazolo[3,4-c]pyridazine, these techniques guide the synthesis of compounds with optimized interactions with their biological targets. Methodologies such as molecular docking, pharmacophore mapping, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are central to this effort. acs.orgmdpi.com
Future research will leverage these tools to achieve greater target selectivity, a crucial factor in minimizing off-target effects. For example, computational approaches can be used to design pyrazolo[3,4-c]pyridazine derivatives that selectively target specific protein kinases, such as Tropomyosin receptor kinases (TRKs), by exploiting subtle differences in their ATP-binding pockets. nih.govnih.gov Scaffold hopping, guided by computational analysis, allows for the design of novel core structures that retain key binding interactions while improving properties like potency and selectivity. nih.gov The integration of molecular dynamics (MD) simulations will provide deeper insights into the dynamic interactions between ligands and their target proteins, further refining the design process. nih.gov
Table 2: Application of Computational Techniques in Drug Design
| Computational Method | Application | Desired Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Identification of potent inhibitors with optimal target engagement. | acs.orgnih.gov |
| Pharmacophore Mapping | Identifying essential chemical features required for biological activity. | Guiding the design of new molecules with improved activity. | mdpi.comnih.gov |
| 3D-QSAR | Correlating the 3D properties of molecules with their biological activity. | Building predictive models to estimate the activity of novel compounds. | mdpi.com |
| Scaffold Hopping | Replacing a core molecular structure with a different one while maintaining biological activity. | Discovery of novel chemical series with improved drug-like properties. | nih.gov |
Expansion of the Biological Target Space and Deeper Mechanistic Elucidation
The structural similarity of the pyrazolo[3,4-c]pyridazine scaffold to endogenous purines suggests a broad potential for interacting with a wide range of biological targets. rsc.org While much of the focus has been on protein kinases, future research is set to explore a more diverse target space.
Currently, derivatives of the closely related pyrazolopyridazine and pyrazolopyridine scaffolds have shown inhibitory activity against several key targets in oncology and other diseases. These include:
Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptors (FGFRs). nih.govmdpi.comresearchgate.net
Protein Tyrosine Phosphatases: Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) has been identified as a target for pyrazolo[3,4-b]pyrazines, suggesting a potential target class for other isomers. acs.org
Future investigations will aim to identify novel targets for the 3-bromo-2H-pyrazolo[3,4-c]pyridazine core. This will involve high-throughput screening against broad panels of enzymes and receptors. Furthermore, deeper mechanistic studies will be crucial to understand how these compounds exert their biological effects. For example, studies have shown that a pyrazolo[3,4-c]pyridazine derivative can induce apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com Elucidating these downstream signaling pathways will be a key focus of future research, providing a more complete picture of the compounds' mechanisms of action.
Exploration of Novel Derivatization Handles and Reactivity Patterns
The this compound scaffold is rich in "derivatization handles"—positions that can be selectively modified to explore structure-activity relationships. The bromine atom at the C-3 position is a particularly valuable handle for transition metal-catalyzed cross-coupling reactions. Future research will extensively exploit this and other positions to build molecular complexity and diversity.
Building on work with the analogous 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a variety of powerful chemical transformations can be envisioned. rsc.org These include:
Suzuki-Miyaura cross-coupling: To introduce aryl or heteroaryl groups at the C-3 position. rsc.org
Buchwald-Hartwig amination: To install various amine functionalities. rsc.org
Negishi cross-coupling: Another versatile method for forming carbon-carbon bonds. rsc.org
Selective N-alkylation: To modify the pyrazole (B372694) nitrogen atoms (N-1 or N-2), which can significantly influence solubility and binding. rsc.org
Moreover, selective metalation using reagents like TMPMgCl·LiCl can activate other positions on the ring for reaction with electrophiles. nih.govrsc.org Future work will focus on optimizing these reactions for the this compound core and discovering new reactivity patterns. This will enable a "vectorial functionalization" approach, where different regions of the molecule can be systematically and independently modified to fine-tune its interaction with a biological target. rsc.orgresearchgate.net
Table 3: Potential Derivatization Reactions
| Reaction Type | Position(s) | Reagents/Catalysts | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-3 | Boronic acids, Pd catalyst | Introduce aryl/heteroaryl groups | rsc.org |
| Buchwald-Hartwig Amination | C-5 (on related scaffolds) | Amines, Pd catalyst | Introduce amine functionalities | rsc.org |
| Negishi Cross-Coupling | C-7 (on related scaffolds) | Organozinc reagents, Pd catalyst | Form C-C bonds | rsc.org |
| N-Alkylation | N-1, N-2 | Alkyl halides, base | Modify pyrazole nitrogen atoms | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of drug candidates based on the pyrazolo[3,4-c]pyridazine scaffold. rsc.org These technologies can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis, thereby accelerating the design-test-learn cycle of drug discovery.
Future applications of AI and ML in this context will be multifaceted:
Generative Models: Deep learning and generative models can design novel pyrazolo[3,4-c]pyridazine derivatives in silico that are predicted to have high affinity and selectivity for a specific target. rsc.orgnih.gov
Predictive Modeling: Supervised ML algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.
Selectivity Optimization: Reinforcement learning and other advanced algorithms can be used to navigate the vast chemical space and design inhibitors that are highly selective for a target protein over its closely related homologs, a significant challenge in kinase inhibitor design. acs.orgaacrjournals.org
Resistance Prediction: As drug resistance is a major challenge, ML models can be developed to predict potential resistance mutations in target proteins, guiding the design of next-generation inhibitors that can overcome this issue. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-2H-pyrazolo[3,4-c]pyridazine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, hydrazine hydrate can react with β-diketones or brominated intermediates under reflux in 1-butanol to form the pyrazolo[3,4-c]pyridazine core. Key steps include nucleophilic substitution at the C3 position followed by intramolecular cyclization (e.g., with elimination of ethanol) . Microwave-assisted synthesis has also been explored for fused pyridazine derivatives, reducing reaction times and improving yields . Optimization requires controlled temperature (e.g., 60–110°C), solvent selection (DMF, ethanol), and stoichiometric ratios of reagents like hydrazine or brominating agents .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Structural confirmation relies on multimodal spectroscopy:
- ¹H NMR : Look for characteristic doublets in the aromatic region (δ ~7.4–9.2 ppm) arising from pyridazine protons, with coupling constants (J = 7.1–7.6 Hz) indicating adjacent heteroatoms .
- Mass Spectrometry : The molecular ion peak should align with the molecular weight (C₆H₄BrN₄, ~212.99 g/mol), with fragmentation patterns matching bromine isotopes .
- UV-Vis : Fluorescence under UV light (common in pyrimidopyridazines) aids in preliminary identification .
Q. What safety protocols are critical when handling brominated pyrazolo-pyridazines?
- Methodological Answer : Brominated heterocycles require strict safety measures:
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal toxicity.
- Avoid exposure to moisture, as brominated compounds may release HBr.
- Quench reactions with sodium thiosulfate to neutralize excess bromine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) studies calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, selenium-substituted analogs show reduced HOMO-LUMO gaps (by ~0.10–0.15 eV), enhancing electrophilicity at the bromine site. Solvent effects (e.g., DMF vs. THF) and Pd catalyst coordination can be modeled using software like Gaussian .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity of starting materials : Hydrazine hydrate must be anhydrous to avoid side reactions .
- Catalyst loading : Low Pd concentrations (e.g., 1 mol% Pd(OAc)₂) in arylations reduce costs but require precise temperature control .
- Workup procedures : Column chromatography vs. recrystallization impacts yield. For example, trifluoroacetate salt precipitation improves isolation efficiency (87% yield reported) .
Q. How can this compound serve as a scaffold for HIV-1 reverse transcriptase inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substitutions at C3 and C6 positions enhance binding to the NNRTI pocket. Pyrazolo[3,4-c]pyridazine derivatives with diaryl ether moieties exhibit resilience against common mutations (e.g., K103N, Y181C) due to hydrophobic interactions with Pro236 and Lys101 residues. In vitro assays (e.g., MT-4 cell-based antiviral tests) confirm EC₅₀ values <10 nM .
Q. What role does microwave irradiation play in synthesizing fused pyrazolo-pyridazine systems?
- Methodological Answer : Microwave-assisted synthesis accelerates cyclization steps by enabling rapid, uniform heating. For example, β-diketones fused with pyridazines achieve 70–85% yields in 30–60 minutes vs. 16+ hours under conventional heating. This method also reduces byproducts like hydrolyzed intermediates .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Screening : Use standardized microbial strains (e.g., S. aureus, E. coli) in agar diffusion assays with derivative concentrations (10–100 µg/mL).
- Controls : Include ciprofloxacin or ampicillin as positive controls.
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with MIC values. Recent studies report moderate activity (MIC = 32–64 µg/mL) for thiazolo-pyrimidine analogs .
Q. What computational tools are recommended for predicting the electronic properties of brominated pyrazolo-pyridazines?
- Methodological Answer :
- Software : Gaussian (DFT), VASP (band structure), or AutoDock (docking studies).
- Parameters : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to identify reactive sites. For example, pyridazine derivatives with [1,2,5]selenadiazolo groups exhibit bathochromic shifts (Δλ = 26–77 nm), useful in dye-sensitized solar cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
